Pefloxacin mesylate dihydrate

Catalog No.
S538880
CAS No.
149676-40-4
M.F
C18H28FN3O8S
M. Wt
465.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pefloxacin mesylate dihydrate

CAS Number

149676-40-4

Product Name

Pefloxacin mesylate dihydrate

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;dihydrate

Molecular Formula

C18H28FN3O8S

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C17H20FN3O3.CH4O3S.2H2O/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4;;/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4);2*1H2

InChI Key

LEULAXMUNMRLPW-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O

Solubility

Soluble in DMSO, not in water

Synonyms

2589 R.B., Abactal, Dihydrate, Pefloxacin Mesylate, Mesylate Dihydrate, Pefloxacin, Mesylate, Pefloxacin, Peflacine, Pefloxacin, Pefloxacin Mesylate, Pefloxacin Mesylate Dihydrate, Pefloxacin, Silver, Pefloxacine, R.B., 2589, Silver Pefloxacin

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O

Description

The exact mass of the compound Pefloxacin mesylate dihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Antimicrobial Activity

One key area of research involving Pefloxacin mesylate dihydrate is investigating its antimicrobial properties. Scientists use it to assess its efficacy against various bacterial strains, including those resistant to other antibiotics. This can help identify its potential role in treating infections caused by multidrug-resistant bacteria [].

In these studies, researchers may compare the effectiveness of Pefloxacin mesylate dihydrate to other antibiotics or test its activity in combination with other drugs to see if it enhances their potency [].

Understanding Mechanism of Action

Scientific research also explores how Pefloxacin mesylate dihydrate works at the cellular level to kill bacteria. This involves investigating its interaction with bacterial enzymes and its impact on bacterial DNA replication. By understanding its mechanism of action, researchers can develop strategies to overcome potential resistance mechanisms employed by bacteria [].

Studies may involve using techniques like radiolabeling to track the movement of Pefloxacin mesylate dihydrate within bacterial cells or employing genetic manipulation to create bacteria with mutations that affect their susceptibility to the drug [].

Exploring Applications Beyond Bacterial Infections

Some scientific research delves into the potential applications of Pefloxacin mesylate dihydrate beyond treating bacterial infections. This might involve investigating its effectiveness against other pathogens like certain protozoa or exploring its anti-inflammatory properties [, ].

For instance, research might explore the use of Pefloxacin mesylate dihydrate in treating malaria caused by protozoa or investigate its potential role in managing chronic inflammatory diseases [, ].

Pefloxacin mesylate dihydrate is a synthetic broad-spectrum fluoroquinolone antibiotic [, ]. Fluoroquinolones are a class of antibiotics known for their effectiveness against a wide range of bacteria. Pefloxacin mesylate dihydrate is the salt form of the drug pefloxacin, where mesylate (methanesulfonate) is the counterion. The dihydrate refers to the presence of two water molecules associated with each molecule of pefloxacin mesylate [].

Pefloxacin was developed in the 1980s and has been used to treat various bacterial infections, including those of the gastrointestinal tract, genitourinary tract, and skin []. However, due to the emergence of resistant bacteria and the availability of safer alternatives, its use has declined in recent years [].


Molecular Structure Analysis

Pefloxacin mesylate dihydrate has a complex molecular structure containing a fluorinated quinolone core with attached functional groups (see image). The key features include [, ]:

  • Fluorinated quinolone core: This core structure is responsible for the antibacterial activity of the drug. The fluorine atom enhances the drug's ability to penetrate bacterial cells.
  • Carboxylic acid group: This group contributes to the overall negative charge of the molecule.
  • Piperazine ring: This ring interacts with bacterial enzymes essential for DNA replication.

The presence of the mesylate counterion (CH3SO3) and two water molecules (dihydrate) contributes to the overall structure and affects properties like solubility.


Chemical Reactions Analysis

The specific synthesis of pefloxacin mesylate dihydrate is proprietary information, but the general synthesis of fluoroquinolone antibiotics involves a multi-step process starting from simpler aromatic compounds [].

Pefloxacin undergoes decomposition when exposed to light and heat [].


Physical And Chemical Properties Analysis

  • Molecular formula: C17H20FN3O3•CH4O3S•2H2O []
  • Molecular weight: 465.50 g/mol []
  • Melting point: 212-215 °C (decomposition) []
  • Solubility: Soluble in water (1 in 400), slightly soluble in ethanol []
  • pKa: 6.7 [] (pKa is a measure of acidity)

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CX28QC6FU0

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Pefloxacin mesylate dihydrate

Dates

Modify: 2023-08-15
1: Li A, Song Z. Study of silver nanoparticles sensitized fluorescence and
2: Guo M, Lu XW, Ran XY, Hu RH. [Molecular transport mechanism of pefloxacin
3: Liu Y, Huang Y, Liu J, Wang W, Liu G, Zhao R. Superparamagnetic surface
4: Liu R, Li N, Liu N, Zhou X, Dong ZM, Wen XJ, Liu LC. Effects of systemic
5: Xie Y, Song Y, Zhang Y, Zhao B. Near-infrared spectroscopy quantitative
6: Deng B, Li L, Shi A, Kang Y. Pharmacokinetics of pefloxacin mesylate in human
7: Basavaiah K, Prameela HC, Somashekar BC. Spectrophotometric determination of
8: Fan JC, Chen X, Wang Y, Fan CP, Shang ZC. Binding interactions of pefloxacin
9: Sultana Y, Aqil M, Ali A. Ion-activated, Gelrite-based in situ ophthalmic gels
10: Sultana Y, Aqil M, Ali A. Ocular inserts for controlled delivery of
11: Bharath S, Hiremath SR. Ocular delivery systems of pefloxacin mesylate.
12: Isaacs RD, Ellis-Pegler RB. Successful treatment of Morganella morganii
13: Montay G, Goueffon Y, Roquet F. Absorption, distribution, metabolic fate, and
14: Sultana Y, Aqil M, Ali A, Zafar S. Evaluation of carbopol-methyl cellulose
15: Chao JB, Tong HB, Liu DS, Huang SP. Preparation and characterization of
16: Sultana Y, Jha MC, Ali A, Aqil M. A three-way comparative study on the
17: Pozdniakova VP, Nestetrova LIa, Smirnova LB, Iakovlev VP, Blatun LA, Koshil'
18: Rose TF, Ellis-Pegler R, Collins J, Small M. Oral pefloxacin mesylate in the

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